N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of cyclopentylamine with dodecylsulfanyl isothiocyanate, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Organic solvents such as dichloromethane or ethanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle increased volumes
Automated systems: For precise control of reaction conditions
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The hydrobromide ion can be replaced with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Silver nitrate (AgNO₃) or sodium chloride (NaCl) in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of corresponding salts with different anions.
Scientific Research Applications
N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their structure and function. The pathways involved may include:
Protein-protein interactions: Modulating the interactions between different proteins.
Enzyme inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl(dodecylsulfanyl)methanimidamide chloride
- N-cyclopentyl(dodecylsulfanyl)methanimidamide sulfate
- N-cyclopentyl(dodecylsulfanyl)methanimidamide acetate
Uniqueness
N-cyclopentyl(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain biochemical and industrial applications.
Properties
IUPAC Name |
dodecyl N'-cyclopentylcarbamimidothioate;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2S.BrH/c1-2-3-4-5-6-7-8-9-10-13-16-21-18(19)20-17-14-11-12-15-17;/h17H,2-16H2,1H3,(H2,19,20);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEIDKSQDXDWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NC1CCCC1)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-85-4 | |
Record name | Carbamimidothioic acid, N-cyclopentyl-, dodecyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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